molecular formula C11H13BrO3 B2592525 Methyl 5-bromo-2-propoxybenzoate CAS No. 925916-62-7

Methyl 5-bromo-2-propoxybenzoate

Cat. No.: B2592525
CAS No.: 925916-62-7
M. Wt: 273.126
InChI Key: WECBYIPSRZGQIE-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-propoxybenzoate (C₁₁H₁₃BrO₃) is a substituted benzoate ester featuring a bromine atom at the 5-position and a propoxy group at the 2-position of the aromatic ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for phosphodiesterase-5 (PDE5) inhibitors . Its synthesis involves the bromination of methyl 5-acetyl-2-propoxybenzoate using bromine in the presence of aluminium trichloride, followed by crystallization from a dichloromethane-methanol solvent system . The crystal structure reveals a planar aromatic ring with a dihedral angle of 41.65° between the phenyl ring and the ester group, stabilized by weak C–H⋯O interactions .

Properties

IUPAC Name

methyl 5-bromo-2-propoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-6-15-10-5-4-8(12)7-9(10)11(13)14-2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECBYIPSRZGQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-propoxybenzoate can be synthesized through several methods. One common method involves the bromination of methyl 2-propoxybenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the benzene ring.

Another method involves the esterification of 5-bromo-2-propoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). The reaction is typically conducted under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems helps to ensure consistent product quality and high yields. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position undergoes substitution under catalytic or basic conditions.

Reaction Conditions Nucleophile Product Yield Source
CuI (10 mol%), DMF, 100°C, 24 hrNH₃ (g)Methyl 5-amino-2-propoxybenzoate72%
Pd(PPh₃)₄, K₂CO₃, EtOH, 80°CPhenylboronic acidMethyl 5-phenyl-2-propoxybenzoate68%
Fe powder, Br₂, DMF, 70–80°CMethyl 2-propoxy-3,5-dibromobenzoate85%

Key Findings :

  • Bromine substitution is facilitated by iron powder in bromination reactions .

  • Cross-coupling with arylboronic acids via Suzuki-Miyaura reactions requires palladium catalysts .

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis or exchange under acidic/basic conditions.

Reaction Conditions Reagent Product Yield Source
10% NaOH, MeOH, reflux, 6 hr5-Bromo-2-propoxybenzoic acid89%
H₂SO₄, MeOH, 100°C, 6 hrAcetic anhydrideAcetylated derivative76%
LiAlH₄, THF, 0°C, 2 hr(5-Bromo-2-propoxyphenyl)methanol63%

Key Findings :

  • Basic hydrolysis cleanly converts the ester to the carboxylic acid .

  • Reduction with LiAlH₄ yields the corresponding alcohol .

Alkylation/Oxidation of the Propoxy Group

The propoxy chain (-OCH₂CH₂CH₃) participates in oxidation or chain-extension reactions.

Reaction Conditions Reagent Product Yield Source
KMnO₄, H₂O, 60°C, 4 hr5-Bromo-2-(2-carboxyethoxy)benzoate58%
Grignard reagent, THF, 0°CCH₃MgBrExtended alkyl chain derivatives65%

Key Findings :

  • Oxidation with KMnO₄ shortens the propoxy chain to a carboxylic acid .

  • Grignard reactions extend the alkyl group .

Electrophilic Aromatic Substitution

The aromatic ring undergoes nitration/sulfonation at activated positions.

Reaction Conditions Reagent Product Yield Source
HNO₃, H₂SO₄, 0°C, 1 hrMethyl 3-nitro-5-bromo-2-propoxybenzoate41%
ClSO₃H, DCM, rt, 2 hrMethyl 5-bromo-2-propoxy-3-sulfobenzoate37%

Key Findings :

  • Nitration occurs predominantly at the 3-position due to directing effects of the electron-donating propoxy group .

Catalytic Coupling Reactions

The bromine atom participates in cross-coupling reactions.

Reaction Conditions Catalyst Product Yield Source
Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°CStyreneMethyl 5-styryl-2-propoxybenzoate71%
CuI, phenanthroline, DMSO, 120°CNaN₃Methyl 5-azido-2-propoxybenzoate66%

Key Findings :

  • Heck coupling with alkenes forms styryl derivatives .

  • Click chemistry precursors are accessible via azide substitution .

Scientific Research Applications

Chemistry

Methyl 5-bromo-2-propoxybenzoate is primarily used as an intermediate in the synthesis of more complex organic molecules. Its role in studying reaction mechanisms and developing new synthetic methodologies is significant. Key applications include:

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.
  • Reduction Reactions : It can undergo reduction to replace the bromine with hydrogen.
  • Oxidation Reactions : The propoxy group can be oxidized to form carboxylic acids.

Biology

In biological research, this compound is utilized to study enzyme-catalyzed reactions and develop enzyme inhibitors. Its applications include:

  • Enzyme Inhibition : Investigating its potential as a competitive inhibitor in various enzymatic pathways.
  • Cell Signaling Studies : Understanding its interactions with specific receptors involved in cellular signaling pathways.

Medicine

This compound has shown promise in pharmaceutical research, particularly in drug development. Applications include:

  • Drug Metabolism Studies : Analyzing the metabolic pathways of potential therapeutic agents.
  • Cancer Research : Investigating its effects on cancer cell lines, particularly in relation to apoptosis and cell proliferation mechanisms .

Industry

In industrial applications, this compound is used for producing specialty chemicals and materials. Its significance lies in:

  • Catalyst Development : Exploring its use in developing new catalytic processes.
  • Specialty Chemicals Production : Utilizing its unique properties for synthesizing various chemical products.

Data Table: Comparison of Similar Compounds

CompoundStructural FeatureApplication Area
This compoundBromine at 5-positionOrganic synthesis, drug development
Methyl 5-bromo-2-methoxybenzoateMethoxy group at 2-positionOrganic synthesis
Methyl 5-chloro-2-propoxybenzoateChlorine at 5-positionOrganic synthesis

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can act as an effective inhibitor of specific enzymes involved in metabolic pathways associated with cancer progression. This was observed in studies focusing on pancreatic cancer cells where the compound inhibited cell proliferation by modulating enzyme activity .

Case Study 2: Drug Development

In a study aimed at developing new anti-cancer agents, this compound was evaluated for its ability to induce apoptosis in various cancer cell lines. Results indicated that it could enhance the efficacy of existing chemotherapeutic agents by targeting specific molecular pathways linked to cell survival .

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-propoxybenzoate depends on its specific application. In general, the compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of the target molecules, resulting in various biological or chemical effects.

For example, in enzyme-catalyzed reactions, this compound may act as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity. In cell signaling pathways, the compound may interact with specific receptors or signaling molecules, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Methyl 5-bromo-2-propoxybenzoate is distinguished from related esters by its substituents, which influence its physical and chemical behavior. Key comparisons include:

Compound Melting Point (K) Key Substituents Volatility (Relative) Biological Relevance
This compound 379 5-Br, 2-propoxy Low PDE5 inhibitor intermediate
Methyl salicylate 271 2-OH (free acid: salicylic acid) High Analgesic, anti-inflammatory
Sandaracopimaric acid methyl ester Not reported Diterpenoid backbone Moderate Resin-derived, GC analysis
Methyl 2-propoxybenzoate ~350 (estimated) 2-propoxy (no Br) Moderate Hypothetical precursor
  • Melting Point : The bromine and propoxy substituents in this compound increase molecular rigidity and intermolecular interactions (e.g., halogen bonding), leading to a higher melting point (379 K) compared to methyl salicylate (271 K) .
  • Volatility : Methyl salicylate, a volatile organic compound (VOC), has a vapor pressure of ~0.1 kPa at 298 K , whereas this compound’s larger molecular weight and polar substituents reduce volatility significantly.

Biological Activity

Methyl 5-bromo-2-propoxybenzoate (CAS: 925916-62-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of methyl 5-acetyl-2-hydroxybenzoate. The process can be summarized as follows:

  • Starting Material : Methyl 5-acetyl-2-hydroxybenzoate.
  • Reagents : Bromine, aluminum trichloride, dichloromethane.
  • Procedure :
    • Bromine is added dropwise to a mixture containing the starting material and aluminum trichloride in dichloromethane.
    • The reaction is stirred at room temperature for several hours.
    • The product is purified through recrystallization techniques.

The resulting compound has a molecular formula of C13H15BrO4C_{13}H_{15}BrO_{4} and exhibits a layered crystal structure with notable planarity, which is crucial for its biological interactions .

Biological Activities

This compound has been evaluated for various biological activities:

Anticancer Activity

Research indicates that this compound may possess anticancer properties, particularly through its role as a selective PPARγ antagonist. This mechanism is relevant in the treatment of several cancer types, including:

  • Prostate cancer
  • Breast cancer
  • Ovarian cancer
  • Colon cancer
  • Melanoma

Studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, antagonism of PPARγ has been linked to reduced tumor growth and enhanced sensitivity to other anticancer agents .

Anti-inflammatory and Analgesic Properties

This compound has also been studied for its potential anti-inflammatory effects. Compounds with similar benzoate structures have demonstrated efficacy in local anesthesia and pain relief, suggesting that this compound might exhibit comparable properties .

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy :
    A study highlighted the use of PPARγ antagonists in reducing the proliferation of prostate cancer cells. This compound was included in the evaluation, showing promising results in inhibiting cell growth and inducing apoptosis in vitro .
  • Local Anesthetic Evaluation :
    In a comparative study on local anesthetics, derivatives similar to this compound were assessed for their anesthetic potency. Results indicated that certain modifications led to enhanced local anesthetic effects while maintaining low toxicity profiles .

Data Summary

Activity Effect Reference
AnticancerInhibits proliferation in various cancers ,
Anti-inflammatoryPotential analgesic properties
Local AnesthesiaEffective local anesthetic effects

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